Originally, GBR 12935 dihydrochloride was developed in its radiolabelled form (tritiated - [³H]GBR 12935) for mapping the distribution of dopaminergic neurons in the brain []. This application relies on its high affinity for dopamine transporter proteins. By binding to these transporters, the radiolabelled GBR 12935 dihydrochloride acts as a tracer, allowing researchers to visualize dopaminergic pathways using techniques like autoradiography [].
While this application held promise for diagnosing Parkinson's disease, which is characterized by degeneration of dopaminergic neurons, more specific radioligands like Ioflupane (¹²³I) have become the preferred choice for clinical use [].
Despite being superseded in clinical diagnosis, GBR 12935 dihydrochloride remains a valuable tool in animal research. Its ability to inhibit dopamine reuptake leads to increased dopamine levels in the brain, which can be used to investigate the function of dopamine pathways and their role in various behaviors and disorders [, ].
Researchers use GBR 12935 dihydrochloride to model aspects of Parkinson's disease in animals. By observing the effects of the drug on motor function and dopamine levels, scientists can gain insights into the disease process and test potential therapies [].
Studies have shown that GBR 12935 dihydrochloride increases locomotor activity in mice, suggesting its influence on dopamine-mediated movement control []. Additionally, it can be used to investigate the role of dopamine in reward processing and addiction models.
GBR 12935 dihydrochloride's interaction with the dopamine transporter allows researchers to study the regulation and function of this protein. This knowledge is crucial for understanding dopamine signaling and developing drugs that target the dopamine system for various neurological and psychiatric conditions [].